molecular formula C20H19N3O4S B6545408 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide CAS No. 946272-25-9

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide

Cat. No.: B6545408
CAS No.: 946272-25-9
M. Wt: 397.4 g/mol
InChI Key: DWTHYKPOKRGYCE-UHFFFAOYSA-N
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Description

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide is a synthetic small-molecule compound featuring a pyridazine core substituted with an ethanesulfonyl group at position 4. The pyridazine ring is linked to a phenyl group at position 3, which is further connected to a 3-methoxybenzamide moiety. This compound’s structure emphasizes sulfonamide and benzamide functional groups, which are commonly associated with modulation of enzymatic activity, particularly in kinase or protease inhibition .

Key physicochemical properties include a molecular formula of C₂₀H₁₉N₃O₄S and a molecular weight of 397.45 g/mol (calculated from ). The ethanesulfonyl group enhances solubility and bioavailability compared to non-sulfonylated analogs, while the methoxybenzamide group contributes to target binding affinity through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-28(25,26)19-11-10-18(22-23-19)14-6-4-8-16(12-14)21-20(24)15-7-5-9-17(13-15)27-2/h4-13H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTHYKPOKRGYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide ():
    This positional isomer differs only in the substitution position of the phenyl group (para vs. meta). The para-substituted variant exhibits a higher melting point (predicted via computational models) and marginally improved solubility in polar solvents due to symmetry .

  • N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide ():
    This compound replaces the benzamide with a sulfonamide group and introduces a methyl substituent. The molecular weight increases to 447.53 g/mol (C₂₀H₂₁N₃O₅S₂), and the additional sulfonamide enhances protein-binding capacity but reduces cellular permeability .

Core Heterocycle Modifications

  • Triazolo[4,3-b]pyridazine Derivatives (): Compounds like N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide feature a fused triazole-pyridazine core. This modification increases rigidity, improving target selectivity but reducing metabolic stability compared to the pyridazine-only scaffold .
  • Imidazopyridazine Derivatives ():
    Antimalarial agents such as 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide incorporate an imidazole ring. The trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the ethanesulfonyl group in the target compound prioritizes peripheral tissue distribution .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Bioavailability (%)
Target Compound C₂₀H₁₉N₃O₄S 397.45 Ethanesulfonyl, Methoxybenzamide 2.1 (predicted) 65–70 (estimated)
Para-isomer () C₂₀H₁₉N₃O₄S 397.45 Ethanesulfonyl, Methoxybenzamide 1.9 60–65
Sulfonamide Analog () C₂₀H₂₁N₃O₅S₂ 447.53 Ethanesulfonyl, Methylsulfonamide 3.2 45–50
Triazolo-pyridazine Derivative () C₂₆H₂₈N₆O₄S 532.60 Triazole, Dimethoxyphenyl 2.8 30–35

Notes:

  • The target compound’s lower LogP compared to sulfonamide analogs () suggests better aqueous solubility, critical for oral administration .
  • Triazolo-pyridazine derivatives () exhibit reduced bioavailability due to higher molecular weight and metabolic susceptibility .

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